1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole 1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13700646
InChI: InChI=1S/C12H19BF2N2O2/c1-10(2)11(3,4)19-13(18-10)9-6-16-17(7-9)8-12(5,14)15/h6-7H,8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(F)F
Molecular Formula: C12H19BF2N2O2
Molecular Weight: 272.10 g/mol

1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13700646

Molecular Formula: C12H19BF2N2O2

Molecular Weight: 272.10 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C12H19BF2N2O2
Molecular Weight 272.10 g/mol
IUPAC Name 1-(2,2-difluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C12H19BF2N2O2/c1-10(2)11(3,4)19-13(18-10)9-6-16-17(7-9)8-12(5,14)15/h6-7H,8H2,1-5H3
Standard InChI Key MDYBAGOTVOBWQJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • A pyrazole ring (1H-pyrazole) providing a planar, aromatic heterocycle with two adjacent nitrogen atoms.

  • A 2,2-difluoropropyl substituent at the pyrazole’s 1-position, introducing steric bulk and electron-withdrawing fluorine atoms.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronate) at the 4-position, enabling participation in boron-mediated coupling reactions.

The molecular formula is C₁₂H₁₉BF₂N₂O₂, with a molar mass of 272.10 g/mol. The boronate group adopts a trigonal planar geometry, while the difluoropropyl chain induces conformational flexibility.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₂H₁₉BF₂N₂O₂
Molecular Weight272.10 g/mol
Boron Content3.97%
Fluorine Content13.96%
Topological Polar Surface Area45.4 Ų (estimated)

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically follows a multi-step sequence:

  • Pyrazole Core Formation: Condensation of 1,3-diketones with hydrazines under acidic conditions.

  • Difluoropropyl Substitution: Nucleophilic alkylation using 2,2-difluoropropyl halides.

  • Boronate Installation: Miyaura borylation via palladium-catalyzed coupling of pinacolborane with the pre-functionalized pyrazole.

Critical parameters include:

  • Temperature Control: Borylation proceeds optimally at 80–100°C.

  • Catalyst Selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for minimal side-product formation.

  • Solvent Systems: Tetrahydrofuran (THF) or 1,4-dioxane ensure reagent solubility and reaction homogeneity.

Purification Challenges

The product’s hydrophobicity and boron content complicate isolation. Common strategies include:

  • Chromatography: Silica gel columns with ethyl acetate/hexane gradients.

  • Crystallization: Slow evaporation from dichloromethane/hexane mixtures yields >95% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a boronic ester, the compound participates in palladium-mediated cross-couplings with aryl halides. Representative transformations:

Ar–X+C12H19BF2N2O2Pd0Ar–Pyrazole+Byproducts\text{Ar–X} + \text{C}_{12}\text{H}_{19}\text{BF}_2\text{N}_2\text{O}_2 \xrightarrow{\text{Pd}^{0}} \text{Ar–Pyrazole} + \text{Byproducts}

Key advantages over simpler boronates:

  • Enhanced Stability: The pinacol ester resists protodeboronation under basic conditions.

  • Directed Functionalization: The pyrazole nitrogen atoms facilitate regioselective couplings.

Medicinal Chemistry Applications

Though direct pharmacological data remain scarce, structural analogs demonstrate:

  • Kinase Inhibition: Pyrazole-boronate hybrids inhibit EGFR and VEGFR-2 at IC₅₀ values <100 nM.

  • Antimicrobial Activity: Fluorinated derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.85 (t, J = 7.2 Hz, 2H, CH₂CF₂), 4.10 (m, 1H, pyrazole CH).

  • ¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron).

  • ¹⁹F NMR: δ -120.3 (dd, J = 240 Hz, CF₂).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 273.1054 [M+H]⁺ (calc. 273.1058).

Future Research Directions

Unexplored Biological Activities

  • Oncology: Screening against NCI-60 cancer cell lines could reveal antiproliferative effects.

  • Inflammation Models: Testing in murine LPS-induced sepsis models may uncover immunomodulatory properties.

Material Science Applications

  • Luminescent Materials: Incorporating the compound into metal-organic frameworks (MOFs) could yield boron-doped optoelectronic materials.

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